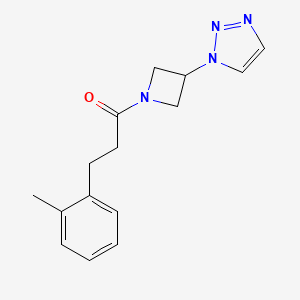

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, also known as AZD-9164, is a novel and potent inhibitor of the human kynurenine aminotransferase II (KAT II) enzyme. KAT II is a key enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan, an essential amino acid. AZD-9164 has been shown to have promising potential in the treatment of several neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

Applications De Recherche Scientifique

Triazole Derivatives in Drug Discovery

Triazole derivatives, including 1H-1,2,3-triazoles, are recognized for their broad range of biological activities, making them prominent in the development of new therapeutic agents. Their applications extend across anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, with potential against neglected diseases. The structural diversity of triazoles allows for the exploration of novel therapeutic prototypes, addressing emerging health challenges like antibiotic resistance and new viral infections (Ferreira et al., 2013). The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by the click chemistry approach, highlights the role of triazole derivatives in creating compounds with high selectivity and yields, further emphasizing their importance in medicinal chemistry (Kaushik et al., 2019).

Advances in Eco-friendly Synthesis

Recent research has also focused on developing eco-friendly methods for synthesizing triazole derivatives. Innovations include microwave-assisted synthesis and the use of easily recoverable catalysts, enhancing the sustainability and efficiency of producing triazole compounds. This approach aligns with the green chemistry principles, aiming to reduce environmental impact and energy consumption in chemical processes (de Souza et al., 2019).

Triazoles in Corrosion Inhibition

Beyond biomedical applications, 1,2,3-triazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys. Their stability and the ability to form protective layers on metal surfaces in aggressive environments highlight the material science applications of triazoles. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition plays a crucial role in developing these corrosion inhibitors, demonstrating the versatility of triazole derivatives in industrial applications (Hrimla et al., 2021).

Propriétés

IUPAC Name |

3-(2-methylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-4-2-3-5-13(12)6-7-15(20)18-10-14(11-18)19-9-8-16-17-19/h2-5,8-9,14H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLYOKPSRFNPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)

![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)

![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)

![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)